molecular formula C32H54O2 B3044297 Cholest-5-en-3beta-yl isovalerate CAS No. 41328-97-6

Cholest-5-en-3beta-yl isovalerate

Cat. No.: B3044297
CAS No.: 41328-97-6
M. Wt: 470.8 g/mol
InChI Key: HWVAWHHNNDOXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3beta-yl isovalerate: is a chemical compound with the molecular formula C32H54O2 . It is an ester derivative of cholesterol, specifically formed by the esterification of cholesterol with isovaleric acid. This compound is part of the broader class of cholesteryl esters, which are important in various biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3beta-yl isovalerate typically involves the esterification of cholesterol with isovaleric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Cholesterol+Isovaleric AcidAcid CatalystCholest-5-en-3beta-yl isovalerate+Water\text{Cholesterol} + \text{Isovaleric Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Cholesterol+Isovaleric AcidAcid Catalyst​Cholest-5-en-3beta-yl isovalerate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of immobilized acid catalysts can also enhance the efficiency and scalability of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cholest-5-en-3beta-yl isovalerate can undergo oxidation reactions, particularly at the isovalerate moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives, particularly at the ester linkage.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cholest-5-en-3beta-yl isovalerate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is used in studies related to lipid metabolism and cholesterol transport.

    Medicine: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl isovalerate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester linkage can be hydrolyzed by esterases, releasing cholesterol and isovaleric acid. Cholesterol can then participate in various biological processes, including membrane fluidity regulation and steroid hormone synthesis.

Comparison with Similar Compounds

    Cholesteryl acetate: An ester of cholesterol with acetic acid.

    Cholesteryl oleate: An ester of cholesterol with oleic acid.

    Cholesteryl palmitate: An ester of cholesterol with palmitic acid.

Comparison:

    Cholest-5-en-3beta-yl isovalerate: is unique due to the presence of the isovaleric acid moiety, which imparts distinct chemical and physical properties compared to other cholesteryl esters.

    Cholesteryl acetate: is more commonly used in research due to its simpler structure and ease of synthesis.

    Cholesteryl oleate: and are more hydrophobic and are often studied in the context of lipid storage and transport.

Properties

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26?,27-,28?,29?,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVAWHHNNDOXDU-PNJUYXLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961621
Record name Cholest-5-en-3-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41328-97-6
Record name Cholest-5-en-3beta-yl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041328976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholest-5-en-3beta-yl isovalerate
Reactant of Route 2
Reactant of Route 2
Cholest-5-en-3beta-yl isovalerate
Reactant of Route 3
Reactant of Route 3
Cholest-5-en-3beta-yl isovalerate
Reactant of Route 4
Reactant of Route 4
Cholest-5-en-3beta-yl isovalerate
Reactant of Route 5
Reactant of Route 5
Cholest-5-en-3beta-yl isovalerate
Reactant of Route 6
Reactant of Route 6
Cholest-5-en-3beta-yl isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.